4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound with the molecular formula C5H8ClN5O2. It is known for its unique structure, which includes an oxadiazole ring and a chloroethylamino group.
Preparation Methods
The synthesis of 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 1,2,5-oxadiazole-3-carboxylic acid with 2-chloroethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This makes it a potential candidate for use in chemotherapy, where it can prevent the proliferation of cancer cells by disrupting their genetic material .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide include:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uracil mustard: Another alkylating agent that binds to DNA and inhibits its function. What sets this compound apart is its unique oxadiazole ring, which may confer different chemical properties and biological activities compared to other alkylating agents.
Properties
CAS No. |
399572-22-6 |
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Molecular Formula |
C5H8ClN5O2 |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-1,2,5-oxadiazole-3-carbohydrazide |
InChI |
InChI=1S/C5H8ClN5O2/c6-1-2-8-4-3(5(12)9-7)10-13-11-4/h1-2,7H2,(H,8,11)(H,9,12) |
InChI Key |
CHLQWUOMZXSXRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC1=NON=C1C(=O)NN |
Origin of Product |
United States |
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